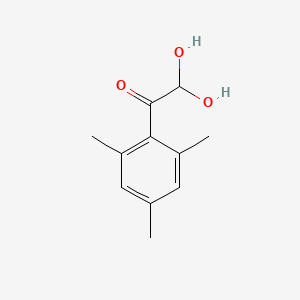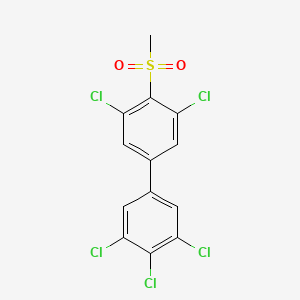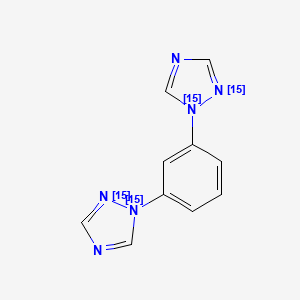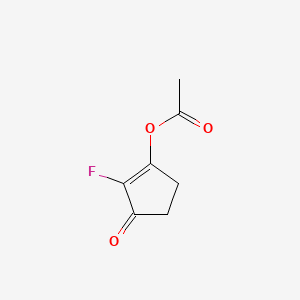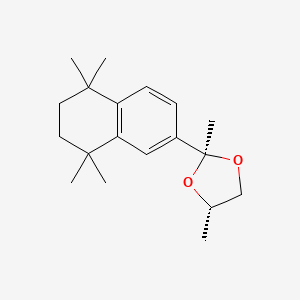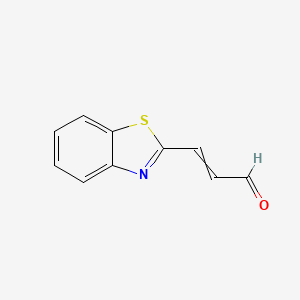
trans,trans-4-Propyldicyclohexylethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-Propyldicyclohexylethylene: is an organic compound with the molecular formula C17H30 It is a derivative of dicyclohexylethylene, characterized by the presence of a propyl group and two cyclohexyl rings connected by an ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Propyldicyclohexylethylene typically involves the following steps:
Cyclohexylation: Cyclohexane is reacted with 1,1-dichloroethane under appropriate conditions to form cyclohexyl alkyne.
Alkylation: The cyclohexyl alkyne is then reacted with propyl bromide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, especially at the cyclohexyl rings, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine) or alkyl halides under UV light or heat.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new biomolecules or pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which trans,trans-4-Propyldicyclohexylethylene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in different chemical reactions, influencing pathways such as:
Oxidation-Reduction Pathways: Involving electron transfer processes.
Substitution Reactions: Affecting molecular stability and reactivity.
Comparaison Avec Des Composés Similaires
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Propyl-4’-vinyl-1,1’-bicyclohexane
Comparison:
- Structural Differences: While similar in having cyclohexyl rings and ethylene bridges, the position and type of substituents (e.g., propyl vs. vinyl groups) can significantly affect their chemical properties and reactivity.
- Uniqueness: trans,trans-4-Propyldicyclohexylethylene is unique due to its specific arrangement of the propyl group and the trans configuration of the cyclohexyl rings, which can influence its stability and reactivity in various chemical processes .
Propriétés
Formule moléculaire |
C17H30 |
|---|---|
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane |
InChI |
InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+ |
Clé InChI |
QRNGQGDEQAQBLU-SDNWHVSQSA-N |
SMILES isomérique |
CCCC1CCC(CC1)/C=C/C2CCCCC2 |
SMILES canonique |
CCCC1CCC(CC1)C=CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


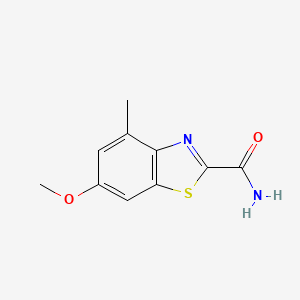
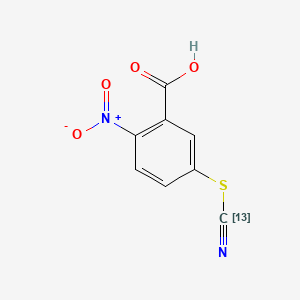
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
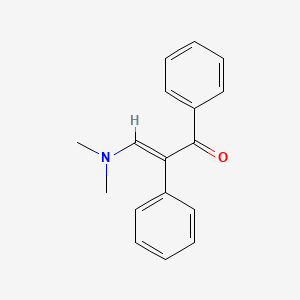
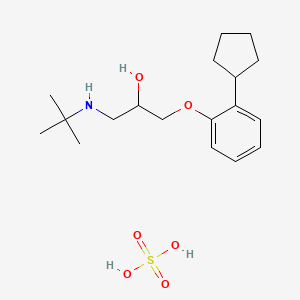
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

